molecular formula C24H26N8 B1193207 NEU-4438

NEU-4438

Cat. No.: B1193207
M. Wt: 426.528
InChI Key: LFNQOALWYMCTGA-XHLNEMQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NEU-4438 is a novel potent inhibitor of human African Trypanosomiasis (HAT) with improved aqueous solubility.

Scientific Research Applications

Comparative Analysis of Modes of Action

Compound Effect on DNA Biosynthesis Effect on Basal Body Maturation Unique Proteins Affected
NEU-4438InhibitsPrevents maturation68 proteins decreased
SCYX-7158No significant effectNo significant effect92 proteins decreased

This table summarizes the differential effects of this compound and SCYX-7158 on critical biological functions within the parasite.

Efficacy in Experimental Models

This compound has demonstrated significant efficacy in preclinical models. In studies involving mouse models of chronic human African trypanosomiasis, this compound exhibited potent trypanocidal activity, with a concentration required to achieve a 25% reduction in parasite viability (DCC 25) measured at approximately 159 nM. This is notably lower than that of SCYX-7158, which was around 489 nM .

Proteomic Studies

The application of proteomics has been instrumental in elucidating the action of this compound. A cell perturbome workflow was utilized to analyze changes in protein expression levels following treatment with this compound. This approach identified alterations in the abundance of various proteins associated with DNA metabolism and cellular processes critical to the parasite's lifecycle .

Key Findings from Proteomic Analysis

  • Inhibition of DNA Synthesis : this compound significantly reduced the incorporation of ethynyl deoxyuridine into nuclear DNA, indicating a blockade in DNA synthesis.
  • Basal Body Duplication : Treatment with this compound resulted in an increased proportion of cells with only one basal body, suggesting interference with cell cycle progression.
  • Protein Expression Changes : A total of 94 unique proteins were identified as being affected by this compound treatment, with 68 showing decreased expression levels.

Case Studies and Research Methodologies

The research surrounding this compound employs a variety of methodologies aimed at understanding its pharmacodynamics and therapeutic potential:

  • Phenotypic Screening : Initial discovery efforts utilized phenotypic screening to identify this compound as a lead compound against Trypanosoma brucei.
  • Proteomic Profiling : Advanced proteomic techniques have been applied to assess changes in cellular protein profiles post-treatment, contributing to hypotheses regarding its mechanisms of action.
  • In Vivo Efficacy Testing : Efficacy trials in animal models provide critical data on the therapeutic potential and safety profiles of this compound.

Properties

Molecular Formula

C24H26N8

Molecular Weight

426.528

IUPAC Name

(E)-1-Methyl-7-(2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4(1H)-imine

InChI

InChI=1S/C24H26N8/c1-30-9-3-10-32(13-12-30)24-27-15-19(16-28-24)18-4-5-20-21(6-11-31(2)22(20)14-18)29-23-17-25-7-8-26-23/h4-8,11,14-17H,3,9-10,12-13H2,1-2H3/b29-21+

InChI Key

LFNQOALWYMCTGA-XHLNEMQHSA-N

SMILES

CN1CCN(C2=NC=C(C3=CC(N(C)C=C/4)=C(C=C3)C4=N\C5=NC=CN=C5)C=N2)CCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NEU-4438;  NEU4438;  NEU 4438

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.